Introduction: The Strategic Value of N-Cbz-4-methyl-5-oxooxazolidine
Introduction: The Strategic Value of N-Cbz-4-methyl-5-oxooxazolidine
An In-depth Technical Guide to N-Cbz-4-methyl-5-oxooxazolidine (CAS 37661-60-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
In the landscape of modern synthetic chemistry, particularly in the realms of peptide science and medicinal chemistry, the strategic modification of molecular architecture is paramount. N-methylated amino acids represent a critical class of non-proteinogenic building blocks, conferring enhanced metabolic stability, improved cell permeability, and constrained conformational flexibility to peptide-based therapeutics. The synthesis of these valuable derivatives, however, requires robust and stereocontrolled methodologies.
N-Cbz-4-methyl-5-oxooxazolidine, specifically the (S)-enantiomer (CAS 37661-60-2), has emerged as a key intermediate in this pursuit.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, designed to equip researchers with the foundational knowledge required to effectively utilize this versatile reagent. While the broader class of oxazolidinones includes potent antibiotics that function by inhibiting bacterial protein synthesis, the primary utility of this specific molecule lies in its role as a precursor for N-alkylated amino acids.[1][2][3]
Part 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental characteristics of a reagent is the bedrock of its successful application in any synthetic campaign.
Chemical and Physical Properties
N-Cbz-4-methyl-5-oxooxazolidine is a white to off-white crystalline solid under standard conditions. Its core structure consists of a five-membered oxazolidinone ring, substituted with a methyl group at the 4-position and protected with a benzyloxycarbonyl (Cbz) group on the nitrogen atom.
| Property | Value | Source(s) |
| CAS Number | 37661-60-2 (for (S)-enantiomer) | [4][5][6] |
| Molecular Formula | C₁₂H₁₃NO₄ | [4][7] |
| Molecular Weight | 235.24 g/mol | [4][7] |
| IUPAC Name | Benzyl (4S)-4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate | [4][7] |
| Synonyms | (S)-N-Cbz-4-Methyl-5-oxooxazolidine, Z-Ala-NCA (informal) | [4] |
| Polar Surface Area | 55.84 Ų | [4] |
| XLogP3 | 1.8 | [7] |
Spectroscopic Signature Analysis
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While a dedicated spectrum for this specific molecule is not publicly available in the search results, its structure allows for a robust prediction of its key spectroscopic features based on well-established principles.[8]
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals would include:
-
A doublet for the methyl protons (-CH₃) at the C4 position, coupling to the adjacent methine proton.
-
A multiplet for the C4 methine proton (-CH-).
-
Signals for the two diastereotopic methylene protons of the oxazolidinone ring (-O-CH₂-N-).
-
A characteristic signal for the benzylic methylene protons (-O-CH₂-Ph) of the Cbz group.
-
A multiplet in the aromatic region (approx. 7.3-7.4 ppm) corresponding to the five protons of the phenyl ring.[9]
-
-
¹³C NMR (Carbon NMR): The carbon spectrum provides a map of the carbon skeleton. Expected key resonances include:
-
A signal for the methyl carbon.
-
Signals for the methine and methylene carbons of the oxazolidinone ring.
-
A signal for the benzylic methylene carbon.
-
Aromatic carbon signals.
-
Two distinct carbonyl carbon signals: one for the oxazolidinone ring lactone (C=O) and one for the Cbz carbamate (C=O).[10]
-
-
IR (Infrared) Spectroscopy: The IR spectrum is dominated by the stretching frequencies of the carbonyl groups.
-
A strong absorption band around 1790 cm⁻¹ is characteristic of the cyclic carbamate (oxazolidinone) carbonyl.
-
Another strong band around 1710 cm⁻¹ corresponds to the Cbz carbamate carbonyl. The presence of two distinct, high-frequency carbonyl peaks is a strong indicator of the intact oxazolidinone structure.
-
-
Mass Spectrometry (MS): Electron-Impact Mass Spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z 235. Common fragmentation patterns would involve the loss of the benzyl group or cleavage of the oxazolidinone ring.[8]
Part 2: Synthesis and Reaction Mechanisms
The utility of N-Cbz-4-methyl-5-oxooxazolidine stems from its straightforward synthesis from readily available starting materials and its predictable reactivity.
Synthesis Protocol: From Protected Alanine to Oxazolidinone
The most common and efficient synthesis involves the acid-catalyzed condensation of an N-protected amino acid with a formaldehyde equivalent, typically paraformaldehyde. This reaction proceeds via the formation of an N-acyliminium ion intermediate, which is then trapped intramolecularly by the carboxylate to form the five-membered ring.
Caption: Synthetic workflow for N-Cbz-4-methyl-5-oxooxazolidine.
(Based on the procedure described for the analogous Fmoc derivative)
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add N-Cbz-L-alanine (1.0 eq), paraformaldehyde (excess, ~2.0 eq), and a catalytic amount of p-toluenesulfonic acid (~0.05 eq).
-
Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene, to the flask.
-
Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 30-60 minutes once water evolution ceases.
-
Workup: Cool the reaction solution to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1 N aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product is often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield pure N-Cbz-4-methyl-5-oxooxazolidine.[11]
Key Reaction: Reductive Ring Opening to N-Methyl Amino Acids
The primary synthetic application of this compound is its conversion to N-Cbz-N-methyl-L-alanine. This is achieved through a reductive ring-opening reaction.[1]
The reaction is typically performed using a combination of a Lewis acid (like Trifluoroacetic Acid, TFA) and a hydride source (like triethylsilane, Et₃SiH). The acid protonates the ring oxygen, activating the C-O bond for cleavage. The silane then delivers a hydride to the resulting carbocation/oxonium ion, reductively cleaving the ring to generate the N-methylated product.[1]
Caption: Pathway from oxazolidinone to N-methyl amino acid.
This method is highly efficient and notable for proceeding with minimal to no racemization, preserving the stereochemical integrity of the starting amino acid.
Part 3: Applications in Drug Discovery and Peptide Synthesis
The incorporation of N-methylated amino acids into peptides is a well-established strategy in medicinal chemistry to overcome the inherent limitations of natural peptides, such as poor bioavailability and rapid degradation.
Key Advantages of N-Methylation:
-
Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, preventing cleavage of the adjacent peptide bond and increasing the in vivo half-life of the peptide.
-
Conformational Constraint: N-methylation restricts the rotation around the N-Cα bond, locking the peptide into a more defined conformation. This can lead to increased receptor affinity and selectivity.
-
Improved Membrane Permeability: The reduction in hydrogen bond donating capacity can enhance passive diffusion across cell membranes, improving oral bioavailability.
N-Cbz-4-methyl-5-oxooxazolidine serves as a critical and reliable precursor for accessing Cbz-protected N-methyl-alanine, which can then be directly incorporated into solid-phase or solution-phase peptide synthesis after deprotection of the carboxylic acid. The Cbz group itself is an orthogonal protecting group to many others used in peptide synthesis (like Boc and Fmoc) and can be selectively removed via hydrogenolysis.[12][13]
Part 4: Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when handling any chemical reagent. The following guidelines are synthesized from available Safety Data Sheets (SDS).[14][15][16]
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: While not classified as acutely toxic, the compound may cause skin and eye irritation. Avoid inhalation of dust.[15][16]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat or other protective clothing to prevent skin exposure.[14][15]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid creating dust.[14]
-
Storage and Disposal
-
Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place. The compound is noted to be moisture-sensitive; storage under an inert gas (e.g., argon or nitrogen) is recommended for long-term stability.[14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
References
- Safety D
- 4 - SAFETY DATA SHEET. Thermo Fisher Scientific. (September 22, 2009).
- 2 - Safety Data Sheet. Toronto Research Chemicals. (December 19, 2024).
- Safety d
-
N-Cbz-4-methyl-5-oxooxazolidine [CAS: 117558-24-4]. Ivy Fine Chemicals. [Link]
-
N-Cbz-4-methyl-5-oxooxazolidine | C12H13NO4 | CID 3982420. PubChem. [Link]
- An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermedi
- SAFETY D
- The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Alkyl Alanine Esters. CHIMIA. (2006).
-
N-Cbz-4-methyl-5-oxooxazolidine, Package: 1g, Laibo Chem. Orion Cientific. [Link]
- Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. PMC.
- Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry. (2001).
- Synthesis of 9-Fluorenylmethyloxycarbonyl-Protected N-Alkyl Amino Acids by Reduction of Oxazolidinones. Journal of Organic Chemistry. (1983).
- Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid. Organic Syntheses. (2017).
-
Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. PubMed. (October 05, 2001). [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. (January 04, 2024). [Link]
- Supporting Information for Kawamura et al. The Royal Society of Chemistry. (2013).
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Oxazolidinones: activity, mode of action, and mechanism of resistance. PubMed. (February 15, 2004). [Link]
- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
- ¹H NMR spectra of compounds 4a and 5a in DMSO-d6 in the region of 4.3-9.0 ppm.
- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
- Novel Anti-Melanogenic Compounds, (Z)-5-(Substituted Benzylidene)-4-thioxothiazolidin-2-one Derivatives: In Vitro and In Silico Insights. MDPI. (August 17, 2021).
- The 4-azidobenzyloxycarbonyl function; application as a novel protecting group and potential prodrug modification for amines. Journal of the Chemical Society, Perkin Transactions 1. (1998).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 37661-60-2|(S)-N-Cbz-4-methyl-5-oxooxazolidine|BLD Pharm [bldpharm.com]
- 6. Benzyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate [cymitquimica.com]
- 7. N-Cbz-4-methyl-5-oxooxazolidine | C12H13NO4 | CID 3982420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. chimia.ch [chimia.ch]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. peptide.com [peptide.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
